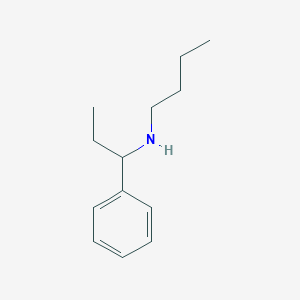

丁基(1-苯基丙基)胺

描述

Synthesis Analysis

The synthesis of compounds related to Butyl(1-phenylpropyl)amine often involves multistep organic reactions, highlighting the complexity and the precision required in obtaining these molecules. For instance, a notable pathway involves the Grignard reaction followed by oxidation, substitution, and reduction processes, yielding compounds with high purity and specificity (H. Liu, D. Huang, & Yue Zhang, 2011). Similarly, catalytic methods using butyldimethyl(1-phenylethyl)ammonium bromide have been developed for efficient synthesis of α-amino phosphonates, showcasing the versatility of amines in synthetic chemistry (K. R. Reddy et al., 2005).

Molecular Structure Analysis

The molecular structure of Butyl(1-phenylpropyl)amine derivatives has been a subject of interest, particularly in the context of crystallography. Studies have reported detailed analyses using X-ray diffraction techniques to elucidate the crystal structures of related compounds, offering insights into their molecular geometry and intermolecular interactions (I. Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

The chemical behavior of Butyl(1-phenylpropyl)amine and its analogs under various conditions reveals a spectrum of reactivity profiles. For example, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the potential of such compounds in the formation of complex, chiral structures (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Physical Properties Analysis

The physical properties of Butyl(1-phenylpropyl)amine derivatives, such as solubility, thermal stability, and phase behavior, are critical for their practical applications. Research has shown that these compounds exhibit high thermal stability and good solubility in organic solvents, making them suitable for various industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other chemical agents, define the utility of Butyl(1-phenylpropyl)amine in synthetic chemistry. Studies have explored its use in nucleophilic substitutions and radical reactions, highlighting its versatility as a building block for the synthesis of complex organic molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

科学研究应用

CO2 捕获

丁基(1-苯基丙基)胺衍生物在科学研究中的一个应用领域是二氧化碳捕获。一项研究表明,一种室温离子液体,其中包含一个带有附加胺基团的阳离子,该阳离子来源于1-丁基咪唑和3-溴丙胺盐酸盐,可以与二氧化碳发生可逆反应。这种离子液体有效地将二氧化碳固定为碳酸盐,并且可以多次回收使用,显示出与商业胺固定试剂相当的效率。值得注意的是,它在无需水和非挥发性(Bates et al., 2002)的情况下运行。

电化学离子传感器

另一个应用是在液体|液体离子传感器的开发中。对一种带有丁基胺取代基的全甲基化二茂铁氧化还原系统的研究表明,由于其在疏水有机溶剂中的溶解性,它可以在水相或双相介质中使用。这个系统展示了铁茂阳离子衍生物的化学惰性,保持了化学可逆性。研究发现,在广泛的 pH 范围内,阴离子转移主导微相氧化还原过程,表明在离子传感应用中有潜在用途(Kelly et al., 2010)。

橡胶工业中的抗氧化剂

丁基(1-苯基丙基)胺衍生物在抗氧化剂研究中也具有重要意义,特别是在橡胶工业中。例如,对芳香族二级胺如 N,N′-二苯基-1,4-苯二胺及其衍生物的电化学和光谱学研究,这些化合物是橡胶中关键的抗氧化剂,揭示了这些化合物表现出可逆的氧化还原偶。这项研究为这些抗氧化剂的氧化行为提供了见解,这对于改善橡胶制品的耐久性和性能至关重要(Rapta et al., 2009)。

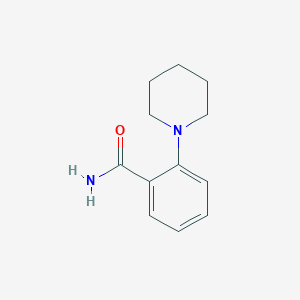

雷帕格林中间体的合成

丁基(1-苯基丙基)胺衍生物被用于合成药物中间体,例如雷帕格林,一种口服糖尿病药物。一项研究详细介绍了一种环境友好的催化加氢过程,用于合成雷帕格林合成中的关键中间体 3-甲基-1-[2-(1-哌啶基)苯基]-丁基胺。这种方法产率为 95.5%,并通过各种光谱方法得到确认(Liu et al., 2011)。

牙科树脂中的可见光光敏剂

在牙科科学中,丁基(1-苯基丙基)胺的衍生物,如 1-苯基-1,2-丙二酮,被探索用作牙科树脂复合材料的光敏剂。与松香醌等传统光敏剂相比,这些化合物在改善树脂复合材料的物理性能方面显示出有希望的结果。它们在光聚合过程中的效率可能会推动牙科材料的进步(Sun & Chae, 2000)。

金属离子传感的荧光探针

丁基(1-苯基丙基)胺衍生物已被用于开发金属离子传感的荧光探针。例如,对 N-丁基-4,5-二[2-(苯胺基)乙基氨基]-1,8-萘酰亚胺的研究表明,它能够通过显著的发射红移的比色法感知 Cu(II) 离子。这表明在选择性金属离子检测和分析方面有潜在应用(Xu et al., 2005)。

安全和危害

Butyl(1-phenylpropyl)amine is classified as flammable (Category 2), corrosive to metals (Category 1), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3) . It also causes skin corrosion (Category 1A) and serious eye damage (Category 1) .

属性

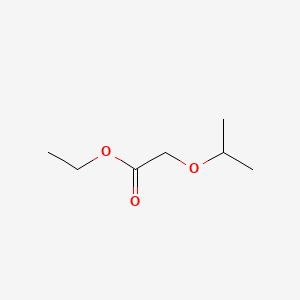

IUPAC Name |

N-(1-phenylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNBGUDSGSWTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328414 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl(1-phenylpropyl)amine | |

CAS RN |

92111-07-4 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)